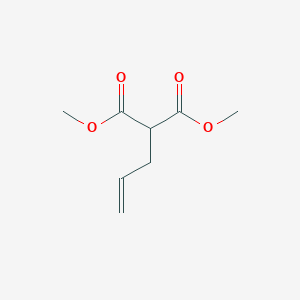

Dimethyl allylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNFVLWVVHHMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193642 | |

| Record name | Dimethyl allylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40637-56-7 | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl allylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040637567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl allylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl allylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Dimethyl Allylmalonate from Dimethyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethyl allylmalonate from dimethyl malonate, a crucial reaction in organic synthesis for the introduction of an allyl group. This guide provides a comprehensive overview of various experimental protocols, quantitative data for comparison, and detailed procedural instructions for laboratory application.

Core Concepts: The Malonic Ester Synthesis

The synthesis of this compound is a classic example of the malonic ester synthesis. This method relies on the high acidity of the α-protons of dimethyl malonate (pKa ≈ 13 in DMSO), which are situated between two electron-withdrawing carbonyl groups.[1][2] This acidity allows for easy deprotonation by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic allylating agent, such as allyl bromide, in an SN2 reaction to form a new carbon-carbon bond.[1][2]

The overall transformation is depicted in the following reaction scheme:

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of base, solvent, and allylating agent. The following table summarizes quantitative data from various experimental protocols.

| Protocol | Base | Solvent | Allylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Prenyl Bromide | 0 to rt | Overnight | 81 | [3] |

| 2 | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) | Allyl Bromide | 80 | 24 | ~95 (crude) | [4] |

| 3 | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 1-Bromobutane | Reflux | 2-3 | Not Specified | [1] |

| 4 | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Allyl Acetate (B1210297) | 20 | 15 | Not Specified | [4] |

Detailed Experimental Protocols

Protocol 1: Sodium Hydride in Tetrahydrofuran

This protocol utilizes sodium hydride, a strong base, and is suitable for achieving high yields. Caution should be exercised as sodium hydride is highly reactive and flammable.

Diagram of Experimental Workflow:

Caption: Workflow for this compound synthesis using NaH.

Procedure:

-

To a stirred solution of dimethyl malonate (1.35 mL, 11.5 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 477 mg, 11.9 mmol) in portions.[3]

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.[3]

-

Add prenyl bromide (1.09 mL, 9.44 mmol) dropwise to the reaction mixture.[3]

-

Allow the resulting mixture to stir overnight while slowly warming to room temperature.[3]

-

Quench the reaction by the addition of saturated ammonium (B1175870) chloride (NH₄Cl) solution.[3]

-

Extract the mixture with ethyl acetate (EtOAc) three times.[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.[3]

-

Purify the crude product by flash column chromatography (3% EtOAc in hexanes) to afford the desired product.[3]

Protocol 2: Potassium Carbonate in Acetonitrile

This method employs a milder base, potassium carbonate, which is safer to handle than sodium hydride.

Procedure:

-

Under a nitrogen atmosphere, add dimethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round bottom flask.[4]

-

Stir the reaction mixture at room temperature for 10 minutes.[4]

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[4]

-

Heat the reaction mixture to 80°C for 24 hours.[4]

-

Cool the reaction mixture to room temperature and filter through a bed of celite.[4]

-

Wash the celite bed with acetonitrile (100 mL).[4]

-

Combine the filtrates and concentrate to yield the crude product.[4]

Conclusion

The synthesis of this compound from dimethyl malonate can be effectively achieved through various methods. The choice of protocol may depend on the desired scale, available reagents, and safety considerations. The sodium hydride method offers high yields but requires careful handling of the pyrophoric reagent. The potassium carbonate method provides a safer alternative, though it may necessitate longer reaction times or higher temperatures. For drug development and other applications requiring high purity, chromatographic purification is recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Allylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl allylmalonate is a versatile organic compound that serves as a key intermediate in a variety of synthetic transformations. Its structure, featuring a reactive methylene (B1212753) group flanked by two ester functionalities and an allyl group, allows for a wide range of chemical modifications. This makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and its applications in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 207 °C at 771 mmHg | |

| Melting Point | < -80 °C | [2] |

| Density | 1.071 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.435 | |

| Flash Point | 93 °C (closed cup) | |

| Solubility | Miscible with alcohol and ether. | [3] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 40637-56-7 | |

| InChI | 1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |

| InChI Key | VZNFVLWVVHHMBG-UHFFFAOYSA-N | |

| SMILES | COC(=O)C(CC=C)C(=O)OC |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Data

A representative ¹H NMR spectrum for this compound in CDCl₃ shows the following key signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 5.68 | ddt, J = 17.0, 10.5, 7.0 Hz | 1H | -CH=CH₂ | [1] |

| 5.02 | ddt, J = 17.0, 2.0, 1.5 Hz | 1H | -CH=CH ₂ (trans) | [1] |

| 4.96 | dd, J = 10.5, 1.0 Hz | 1H | -CH=CH ₂ (cis) | [1] |

| 3.64 | s | 6H | -OCH₃ | [1] |

| 3.38 | t, J = 7.5 Hz | 1H | -CH (COOCH₃)₂ | [1] |

| 2.55 | tt, J = 7.5, 1.5 Hz | 2H | -CH ₂-CH=CH₂ | [1] |

¹³C NMR, IR, and Mass Spectrometry Data

Detailed, publicly available spectra for ¹³C NMR, IR, and mass spectrometry of this compound are limited. However, characteristic signals can be predicted based on its structure:

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the esters (~169 ppm), the carbons of the double bond (~132 and ~118 ppm), the methoxy (B1213986) carbons (~52 ppm), the alpha-carbon (~51 ppm), and the allylic methylene carbon (~34 ppm).

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the esters (~1735 cm⁻¹), the C=C stretch of the allyl group (~1645 cm⁻¹), and C-H stretches for both sp² and sp³ hybridized carbons.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns for malonic esters include the loss of alkoxy groups (-OCH₃) and the entire ester group (-COOCH₃).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and common reactions of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound via the alkylation of dimethyl malonate with allyl bromide.[1]

Materials:

-

Dimethyl malonate

-

3-Bromoprop-1-ene (allyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Methylene chloride (CH₂Cl₂)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (AcOEt)

Procedure:

-

To a solution of potassium carbonate (2.4 g, 17.4 mmol, 3 equivalents) in acetone (30 mL), add dimethyl malonate (1 mL, 8.8 mmol, 1.5 equivalents) and 3-bromoprop-1-ene (0.5 mL, 5.8 mmol, 1 equivalent).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with a saturated solution of NH₄Cl.

-

Separate the organic layer and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of cyclohexane and ethyl acetate (80:20) as the eluent to afford this compound as a yellow oil (yield: 917 mg, 91%).

Alkylation of this compound

The acidic proton on the α-carbon of this compound can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated. This is a common strategy for carbon-carbon bond formation.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH (1.0 equivalent) in anhydrous DMF at 0 °C, add this compound (1.0 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.

-

Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Decarboxylation of Substituted this compound Derivatives

Substituted malonic esters can undergo decarboxylation, typically after hydrolysis of one of the ester groups, to yield a carboxylic acid. This is often achieved by heating with a salt in a polar aprotic solvent (Krapcho decarboxylation).

General Considerations: The Krapcho decarboxylation is a widely used method for the dealkoxycarbonylation of malonic esters.[4] The reaction is typically carried out by heating the substituted malonate ester in a dipolar aprotic solvent such as DMSO or DMF with a salt (e.g., NaCl, LiCl) and a small amount of water.[4] This process is tolerant of many functional groups.

A transition-metal-free decarboxylative coupling process has also been described, which involves hydrolysis, decarboxylation, and nucleophilic substitution in one pot.[5]

Applications in Drug Development

This compound is a valuable precursor in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[6][7] Its utility stems from the ability to introduce diverse functionalities through reactions at the α-carbon and the allyl group.

Precursor to Barbiturates

The core structure of barbiturates, a class of central nervous system depressants, can be synthesized through the condensation of a disubstituted malonic ester with urea.[7] this compound can be used as the starting malonic ester, which after alkylation and subsequent condensation, leads to the barbiturate (B1230296) scaffold.[7]

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Certain arylpropionic acid derivatives, a well-known class of NSAIDs, can be synthesized using malonic ester chemistry.[7] The malonic ester synthesis allows for the introduction of the propionic acid moiety onto an aromatic ring. This typically involves alkylation of the malonate, followed by hydrolysis and decarboxylation.

Building Block for Anti-Cancer Agents

Dimethyl malonate and its derivatives are used in the synthesis of some anti-cancer drugs, such as certain nucleoside analogs.[7] The malonate moiety can be used to introduce specific functional groups onto the nucleoside structure, which can enhance the drug's ability to target and disrupt the replication of cancer cells.[7]

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including eye shields and gloves, when handling this compound. Store in a cool, well-ventilated area away from heat sources.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important building block for the construction of complex molecules. The experimental protocols provided in this guide offer a starting point for its synthesis and derivatization. Its applications in drug development, particularly as a precursor to various classes of pharmaceuticals, highlight its significance to the scientific and research community. As the demand for novel and effective therapeutics continues to grow, the utility of such fundamental building blocks in synthetic chemistry will remain paramount.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. labsolu.ca [labsolu.ca]

- 3. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 7. talentchemicals.com [talentchemicals.com]

An In-depth Technical Guide to Dimethyl Allylmalonate

CAS Number: 40637-56-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl allylmalonate, a valuable reagent in organic synthesis. It covers its chemical and physical properties, detailed synthesis protocols, key reactions, and applications, with a focus on its role in the development of complex molecules and active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is a diester derivative of malonic acid, featuring both a reactive methylene (B1212753) group and a terminal allyl group, which makes it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40637-56-7 | [1][3][4][5] |

| Molecular Formula | C₈H₁₂O₄ | [3][5][6] |

| Molecular Weight | 172.18 g/mol | [3][4][5][6] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| Density | 1.071 g/mL at 25 °C | [2][4] |

| Boiling Point | 207 °C at 771 mmHg | [2][4] |

| Melting Point | < -80 °C | [3][7][8] |

| Refractive Index (n20/D) | 1.435 | [2][4] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents like alcohol and ether. | [9] |

| InChI Key | VZNFVLWVVHHMBG-UHFFFAOYSA-N | [2][4][6] |

| SMILES | COC(=O)C(CC=C)C(=O)OC | [2][4][6] |

Synthesis of this compound

The most common method for synthesizing this compound is the alkylation of dimethyl malonate with an allyl halide, such as allyl bromide. This reaction proceeds via the formation of a resonance-stabilized enolate from dimethyl malonate in the presence of a base.

Experimental Protocol: Alkylation of Dimethyl Malonate

This protocol is adapted from procedures for similar malonic ester alkylations.[9][10]

Materials:

-

Dimethyl malonate

-

Allyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or anhydrous acetonitrile

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere is charged with a 60% dispersion of sodium hydride in mineral oil. The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF is then added to the flask.

-

Formation of the Enolate: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium enolate of dimethyl malonate.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and allyl bromide is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours.

-

Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a versatile intermediate for the synthesis of a wide range of compounds, owing to the reactivity of its ester and allyl functionalities.[2] It is particularly valuable in the pharmaceutical industry for the synthesis of barbiturates, anti-inflammatory drugs, and anti-cancer agents.[4][11]

Reactions at the Methylene Position

The acidic proton of the dicarbonyl moiety allows for further alkylation or condensation reactions.

-

Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a base to form α,β-unsaturated esters.

-

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Reactions of the Allyl Group

The double bond of the allyl group can undergo various addition and rearrangement reactions.

-

Ozonolysis: Cleavage of the double bond to yield aldehydes or carboxylic acids.

-

Metathesis: Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds.

-

Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling and allylic substitution reactions.

Diagram 2: Key Reactions of this compound

Caption: Overview of the reactivity of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1]

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Source |

| H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [12] |

Storage: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][13]

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and respiratory protection.[8]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. ajol.info [ajol.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 11. talentchemicals.com [talentchemicals.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Dimethyl Allylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for dimethyl allylmalonate. The information is intended to support research and development activities where this molecule is a key intermediate.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.75 | ddt | ~17.0, 10.2, 6.8 | -CH=CH₂ |

| ~5.15 | dq | ~17.0, 1.5 | -CH=CH H (trans) |

| ~5.10 | dq | ~10.2, 1.5 | -CH=CHH (cis) |

| ~3.70 | s | - | -OCH₃ |

| ~3.50 | t | ~7.5 | -CH(COOCH₃)₂ |

| ~2.65 | dt | ~7.5, 6.8 | -CH₂-CH=CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O |

| ~132 | -C H=CH₂ |

| ~118 | -CH=C H₂ |

| ~52 | -OC H₃ |

| ~51 | -C H(COOCH₃)₂ |

| ~34 | -C H₂-CH=CH₂ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch |

| ~2955 | Medium | C-H Stretch (sp³) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1645 | Medium | C=C Stretch |

| ~1435 | Medium | C-H Bend (CH₃) |

| ~1200 | Strong | C-O Stretch |

| ~920 | Strong | =C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry Data (EI-MS) (Predicted)

| m/z | Relative Intensity (%) | Possible Fragment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - OCH₃]⁺ |

| 131 | High | [M - C₃H₅]⁺ |

| 113 | Moderate | [M - COOCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of diethyl allylmalonate.[1]

Materials:

-

Dimethyl malonate

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the stirred solution.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Acquire a sufficient number of scans for good signal-to-noise, as ¹³C is less sensitive than ¹H.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small drop of neat this compound directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5) and a temperature program to separate the analyte.

-

The mass spectrometer should be set to scan a mass range of, for example, m/z 35-300.

-

The ionization energy is typically set at 70 eV for EI.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

References

Reactivity of the Alpha-Proton in Dimethyl Allylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-proton in dimethyl allylmalonate. This compound is a valuable reagent in organic synthesis, primarily due to the acidity of the proton positioned between its two ester functionalities. This acidity allows for the facile formation of a resonance-stabilized enolate, a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This document will delve into the acidity of this alpha-proton, present quantitative data on its reactivity in key synthetic transformations, provide detailed experimental protocols, and illustrate the underlying reaction pathways.

Introduction: The Acidic Nature of the Alpha-Proton

The alpha-proton of this compound, the hydrogen atom attached to the carbon between the two carbonyl groups, exhibits significant acidity for a carbon-bound proton. This heightened acidity is a direct consequence of the electron-withdrawing nature of the two adjacent ester groups. Upon deprotonation, the resulting negative charge is effectively delocalized through resonance onto both carbonyl oxygens, forming a stable enolate anion.

Quantitative Data on Reactivity

The nucleophilic enolate generated from this compound participates in a range of important synthetic reactions. The following tables summarize quantitative yield data for several key transformations.

Table 1: Synthesis of this compound

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl malonate, Allyl bromide | K₂CO₃ | Acetone | Room Temp. | 24 | 91 | [4] |

Table 2: C-C Bond Forming Reactions Utilizing the this compound Enolate

| Reaction Type | Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Asymmetric Michael Addition | 2-Cyclopenten-1-one | Ga-Na-BINOL complex / NaOtBu | THF | 24 | 46 | 90 | [5] |

| Tsuji-Trost Allylation | Allyl acetate | Pd₂(dba)₃ / Ligand / Base | Toluene | 0 - Room Temp. | 40 | Varies | [6] |

| Knoevenagel Condensation | Isovaleraldehyde | Proline | CH₂Cl₂ | Room Temp. | - | High | [7] |

Key Reactions and Signaling Pathways

The deprotonation of the alpha-proton is the initiating step for a variety of synthetic pathways. The subsequent reaction of the enolate with an electrophile dictates the final product.

Deprotonation to Form the Enolate

The crucial first step is the abstraction of the alpha-proton by a suitable base to form the resonance-stabilized enolate.

References

- 1. benchchem.com [benchchem.com]

- 2. Ch21: Malonic esters [chem.ucalgary.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 5. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of Dimethyl Allylmalonate: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Summary of Available Data

Safety Data Sheets (SDS) from various chemical suppliers are the primary source of information regarding the thermal properties of dimethyl allylmalonate. However, these documents consistently state that the specific decomposition temperature has not been determined. Under fire conditions, the expected hazardous decomposition products are carbon oxides (CO, CO₂), which is a general expectation for the combustion of organic compounds.

| Property | Value | Source |

| Decomposition Temperature | No data available | ChemicalBook, Fisher Scientific[1][2] |

| Hazardous Decomposition Products (Fire) | Carbon oxides | ChemicalBook[1] |

| Boiling Point | 207 °C at 771 mmHg | Sigma-Aldrich[3] |

| Flash Point | 93 °C (closed cup) | Sigma-Aldrich[3] |

| Stability | Stable under recommended storage conditions | ChemicalBook, Fisher Scientific[1][2] |

Note: The absence of specific data on thermal decomposition underscores the need for experimental investigation to fully characterize the thermal stability and potential degradation pathways of this compound.

General Thermal Behavior of Structurally Related Compounds

In the absence of specific data for this compound, insights can be drawn from the thermal decomposition of other allylic esters. Research on the pyrolysis of allylic acetates suggests that these compounds can be thermally stable, often requiring high temperatures (e.g., around 600°C) to induce decomposition. The decomposition of allylic esters can proceed through mechanisms such as a 1,4-conjugate elimination, often involving a cyclic transition state. It is plausible that this compound could exhibit similar high-temperature stability and decomposition pathways.

Hypothetical Experimental Workflow for Thermal Analysis

A thorough investigation into the thermal stability and decomposition of this compound would typically involve a combination of thermoanalytical and spectrometric techniques. The following workflow outlines a standard experimental approach.

Caption: A conceptual workflow for the comprehensive thermal analysis of this compound.

Generalized Ester Decomposition Pathway

The thermal decomposition of esters can proceed through various pathways depending on their structure and the experimental conditions. A common pathway for simple esters is the elimination reaction, often involving a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. For this compound, other radical or rearrangement pathways could also be possible, especially at higher temperatures.

Caption: A generalized representation of the thermal decomposition of this compound.

Experimental Protocols (Conceptual)

Should experimental data be generated, the following are conceptual protocols for the key analytical techniques.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile.

-

Apparatus: A thermogravimetric analyzer.

-

Method:

-

A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

-

The mass of the sample is recorded as a function of temperature.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions.

-

Apparatus: A differential scanning calorimeter.

-

Method:

-

A small amount of this compound (typically 2-5 mg) is sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

The difference in heat flow to the sample and reference is measured, revealing endothermic or exothermic events such as decomposition.

-

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products of thermal decomposition.

-

Apparatus: A pyrolyzer coupled to a GC-MS system.

-

Method:

-

A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in the pyrolyzer.

-

The resulting volatile fragments are swept into the GC column by a carrier gas.

-

The fragments are separated based on their boiling points and affinity for the column's stationary phase.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Conclusion

There is a notable absence of specific, publicly available data on the thermal stability and decomposition of this compound. While it is known to be stable under standard conditions, its behavior at elevated temperatures has not been characterized. Based on the behavior of similar allylic esters, it may exhibit significant thermal stability. A comprehensive understanding of its thermal properties would require experimental investigation using standard analytical techniques such as TGA, DSC, and Py-GC-MS. The information and conceptual protocols provided herein offer a framework for such an investigation.

References

Solubility of Dimethyl Allylmalonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of dimethyl allylmalonate (CAS No: 40637-56-7), a pivotal intermediate in organic synthesis. A comprehensive review of publicly available data reveals a notable absence of specific quantitative solubility studies for this compound. Consequently, this document provides an estimated solubility profile based on the known behavior of its close structural analogs, dimethyl malonate and diethyl malonate. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of liquid-liquid solubility via the isothermal equilibrium method is presented, offering a foundational methodology for researchers to establish precise data.

Introduction

This compound, with the linear formula H₂C=CHCH₂CH(CO₂CH₃)₂, is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and complex natural products.[1][2] Its utility in reaction chemistry is profoundly influenced by its solubility in different organic solvents, which dictates reaction kinetics, purification strategies, and product yield. Understanding the solubility profile is therefore a critical prerequisite for efficient process development and scale-up. This guide aims to provide a reliable reference point for the solubility of this compound and a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Density | 1.071 g/mL at 25 °C | [1] |

| Boiling Point | 207 °C at 771 mmHg | [1] |

| Refractive Index | n20/D 1.435 | [1] |

| Flash Point | 93 °C (closed cup) | [1] |

Estimated Solubility Profile

The following table summarizes the known solubility of these analogs and provides an estimated solubility for this compound.

| Solvent | Solvent Polarity (Index) | Dimethyl Malonate Solubility | Diethyl Malonate Solubility | Estimated this compound Solubility |

| Hexane | 0.1 | Insoluble | Sparingly Soluble | Sparingly Soluble / Insoluble |

| Toluene | 2.4 | Soluble | Miscible | Soluble / Miscible |

| Diethyl Ether | 2.8 | Miscible[3][4] | Miscible[5][6] | Miscible |

| Dichloromethane | 3.1 | Soluble[7] | Soluble | Soluble / Miscible |

| Acetone | 5.1 | Soluble[7] | Very Soluble[8] | Soluble / Miscible |

| Ethanol | 5.2 | Miscible[3][4][9] | Miscible[5][6] | Miscible |

| Methanol | 6.6 | Soluble | Soluble | Soluble |

| Water | 10.2 | Slightly Soluble (1g/50mL)[9] | Slightly Soluble (20.8 g/L)[6] | Slightly Soluble / Poorly Soluble |

Disclaimer: The data presented for this compound are estimations and should be confirmed through experimental validation for any critical application.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The method is based on the isothermal equilibrium shake-flask method, which is a standard and reliable technique.[10][11]

4.1. Materials and Equipment

-

High-purity this compound (>98%)

-

High-purity organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe (±0.1 °C accuracy)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes (Class A)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

4.2. Procedure

-

Preparation of Solvent-Solute Mixtures: In a series of sealed glass vials, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.

-

Addition of Solute: To each vial, add an excess amount of this compound. "Excess" ensures that a separate, undissolved phase of the solute remains visible after equilibration.

-

Equilibration: Place the sealed vials in the thermostatic shaker set to the desired constant temperature (e.g., 25.0 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows for the complete separation of the undissolved solute phase from the saturated solvent phase.

-

Sampling: Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe. To avoid contamination from the undissolved solute, immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, sealed container.[12]

-

Quantification:

-

Accurately weigh the collected saturated solution.

-

Dilute the sample to a known volume with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated GC or HPLC method to determine the precise concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility: Calculate the solubility from the determined concentration, expressing the result in appropriate units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass fraction (w/w).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.

Conclusion

While direct, peer-reviewed solubility data for this compound remains elusive, this guide provides a functional, estimated profile based on structurally related malonate esters. For applications requiring high precision, the detailed experimental protocol and workflow outlined herein offer a standardized approach to determine the solubility of this compound in any organic solvent of interest. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical research communities.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Dimethyl malonate 0.98 Dimethyl propanedioate [sigmaaldrich.com]

- 4. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]

- 5. chembk.com [chembk.com]

- 6. Diethyl malonate | 105-53-3 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. benchchem.com [benchchem.com]

Role of Dimethyl allylmalonate as a chemical intermediate

An In-depth Technical Guide to Dimethyl Allylmalonate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 40637-56-7) is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] Its unique bifunctional nature, possessing both a reactive allyl group and an active methylene (B1212753) group flanked by two ester functionalities, renders it an exceptionally versatile building block for a myriad of complex molecules. This technical guide delves into the synthesis, properties, key reactions, and applications of this compound, with a particular focus on its instrumental role in pharmaceutical development. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a colorless liquid utilized as a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40637-56-7 | [2][3] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Linear Formula | H₂C=CHCH₂CH(CO₂CH₃)₂ | [2][3] |

| Molecular Weight | 172.18 g/mol | [2][3] |

| Boiling Point | 207 °C at 771 mmHg (lit.) | [1][2] |

| Density | 1.071 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.435 (lit.) | [1][2] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [2] |

| Assay | 98% | [2] |

| Storage Class | 10 - Combustible liquids | [2] |

Synthesis of this compound

The primary route for synthesizing this compound is through the allylation of dimethyl malonate. This reaction is a classic example of C-alkylation at an active methylene position. The acidic protons of the methylene group are readily abstracted by a base to form a stabilized enolate, which then acts as a nucleophile, attacking an allyl halide.

General Synthesis Workflow

The synthesis involves the deprotonation of dimethyl malonate to form a carbanion, which then undergoes nucleophilic substitution with an allyl halide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Alkylation of Dimethyl Malonate

This protocol is based on a representative procedure for the alkylation of dimethyl malonate.[4]

Materials:

-

Dimethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Prenyl bromide (serves as a representative allyl-type halide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Enolate Formation: Add solid NaH (60% dispersion in mineral oil, 1.1 equivalents) to a stirred solution of dimethyl malonate (1.05 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.[4]

-

Allow the reaction to stir for 30 minutes at 0 °C.[4]

-

Alkylation: Add prenyl bromide (1.0 equivalent) dropwise to the reaction mixture.[4]

-

Reaction Completion: Allow the resulting mixture to stir overnight while slowly warming to room temperature.[4]

-

Quenching: Quench the reaction by the careful addition of saturated aqueous NH₄Cl.[4]

-

Extraction: Extract the aqueous mixture with EtOAc three times.[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo.[4]

-

Purification: Purify the crude product by flash column chromatography (e.g., 3% EtOAc in hexanes) to afford the alkylated diester.[4]

Quantitative Data for Synthesis

The following table presents data for a representative alkylation of dimethyl malonate.[4]

| Reactant/Reagent | Molar Eq. | Amount |

| Dimethyl malonate | 1.05 | 1.35 mL (11.5 mmol) |

| Sodium Hydride (60%) | 1.1 | 477 mg (11.9 mmol) |

| Prenyl Bromide | 1.0 | 1.09 mL (9.44 mmol) |

| Product | - | Dimethyl 2-(3-methylbut-2-enyl)malonate |

| Yield | - | 81% (1.53 g) |

Core Reactions and Applications in Synthesis

This compound is a versatile intermediate due to its ability to undergo a wide range of chemical transformations. Its applications span from classic organic reactions to the synthesis of complex pharmaceutical agents.[1][5][6]

Malonic Ester Synthesis

The malonic ester synthesis is a classic method for preparing substituted carboxylic acids.[7][8] this compound can be further alkylated at the α-carbon. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a mono- or disubstituted carboxylic acid.[7][9]

Synthesis of Barbiturates and Heterocycles

A paramount application of malonate esters is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[6][10][11] The synthesis involves the condensation of a disubstituted malonate ester with urea (B33335) in the presence of a strong base like sodium ethoxide.[10][11] this compound can be first alkylated with a second group and then reacted with urea to produce 5,5-disubstituted barbituric acids, which are potent sedatives, hypnotics, and anticonvulsants.[12]

Cyclization and Metathesis Reactions

The allyl group in this compound is amenable to various cyclization reactions. It can be used in tandem cyclization/hydrosilylation reactions catalyzed by palladium complexes.[3] Furthermore, it is a substrate for ring-closing metathesis (RCM) reactions for the synthesis of substituted cyclopentenes.[3]

Other Preparations

This compound is also used in the preparation of:

Caption: Key reaction pathways and applications of this compound.

Role in Drug Development: The Case of Barbiturates

Barbiturates exert their pharmacological effects by modulating the activity of the GABA-A (γ-aminobutyric acid type A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[10] Drugs synthesized from malonate esters, such as pentobarbital (B6593769) and mephobarbital, bind to the GABA-A receptor and potentiate the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron.[10][13] This neuronal inhibition results in the sedative and anticonvulsant effects characteristic of this drug class.

Simplified Signaling Pathway at the GABA-A Receptor

Caption: Simplified signaling pathway of barbiturates at the GABA-A receptor.

Conclusion

This compound stands out as a chemical intermediate of significant value in organic synthesis. Its utility is firmly established in foundational reactions like the malonic ester synthesis and extends to the efficient production of critical therapeutic agents, most notably barbiturates. The ability to readily introduce an allyl group and further functionalize the active methylene position provides a robust platform for constructing complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the reactivity and handling of this compound is essential for leveraging its full potential in the innovation of novel chemical entities and pharmaceuticals.

References

- 1. This compound | 40637-56-7 [chemicalbook.com]

- 2. This compound 98 40637-56-7 [sigmaaldrich.com]

- 3. 烯丙基丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5.2 Representative procedure for alkylation of dimethyl malonate: Dimethyl 2–(3–methylbut–2–enyl)malonic acid dimethyl ester (9a) [bio-protocol.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. talentchemicals.com [talentchemicals.com]

- 13. Allyl m-Trifluoromethyldiazirine Mephobarbital: An Unusually Potent Enantioselective and Photoreactive Barbiturate General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Dimethyl Allylmalonate: A Technical Guide to its Discovery and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl allylmalonate is a valuable reagent in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. Its utility lies in the presence of multiple functional groups: two ester moieties and an allyl group, which can be further manipulated to introduce diverse structural motifs. The synthesis of this compound is a classic example of the malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction. This technical guide provides an in-depth exploration of the historical discovery of the underlying synthetic principles and details modern experimental protocols for the preparation of this compound.

Historical Context: The Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[1] The key principle is the high acidity of the alpha-protons of the malonic ester, which are flanked by two electron-withdrawing carbonyl groups, allowing for easy deprotonation by a moderately strong base to form a stabilized enolate.[2] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[2]

A significant figure in the development and application of this reaction was the English chemist William Henry Perkin, Jr. His work on the intramolecular cyclization of dialkylated malonic esters, known as the Perkin alicyclic synthesis, demonstrated the power of this chemical transformation for the construction of cyclic compounds.[1] This historical groundwork paved the way for the synthesis of a vast array of substituted malonic esters, including this compound.

Core Reaction Mechanism

The synthesis of this compound from dimethyl malonate and an allyl halide proceeds via a two-step sequence:

-

Enolate Formation: A base is used to deprotonate the α-carbon of dimethyl malonate, forming a resonance-stabilized enolate.

-

Nucleophilic Substitution: The enolate attacks the allyl halide in an SN2 reaction, displacing the halide and forming the C-C bond.

Caption: General reaction pathway for the synthesis of this compound.

Modern Synthetic Methodologies

Several methods have been developed for the synthesis of this compound and its analogs, primarily focusing on improving yield, selectivity, and reaction conditions. Below are detailed protocols for some of the key methodologies.

Classical C-Alkylation with a Base

This is the most traditional and straightforward approach, analogous to the early malonic ester syntheses.

Experimental Protocol:

-

Materials:

-

Dimethyl malonate

-

Allyl bromide

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

-

Workup reagents (e.g., water, diethyl ether, brine, anhydrous magnesium sulfate)

-

-

Procedure (using NaH in THF):

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add dimethyl malonate (1.05 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more efficient alternative to traditional methods, avoiding the need for strong, anhydrous bases like sodium hydride.

Experimental Protocol:

-

Materials:

-

Dimethyl malonate

-

Allyl chloride or bromide

-

Potassium carbonate (K₂CO₃)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB))

-

Solvent (e.g., Acetonitrile or Dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl malonate (1.0 equivalent), potassium carbonate (2.0 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents).

-

Add the solvent (e.g., acetonitrile) and the allyl halide (1.1 equivalents).

-

Heat the mixture to reflux with vigorous stirring for 1.5 to 2 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.

-

Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

-

Iridium-Catalyzed Asymmetric Allylic Alkylation

For applications requiring enantiomerically enriched products, iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful method. This approach allows for the construction of a stereogenic center at the α-position of the malonate.

Experimental Protocol:

-

Materials:

-

A trisubstituted allylic electrophile (e.g., an allylic carbonate or phosphate)

-

Dimethyl malonate

-

Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂)

-

Chiral ligand (e.g., a phosphoramidite (B1245037) or bis(oxazoline) ligand)

-

Base (e.g., NaHMDS)

-

Lewis acid (optional, e.g., ZnI₂)

-

Anhydrous solvent (e.g., THF or Dichloromethane)

-

-

General Procedure:

-

In a glovebox or under an inert atmosphere, combine the iridium catalyst precursor and the chiral ligand in the anhydrous solvent and stir to form the active catalyst.

-

In a separate flask, dissolve the allylic electrophile and dimethyl malonate in the anhydrous solvent.

-

Add the catalyst solution to the substrate solution.

-

Add the base (and Lewis acid, if used) and stir the reaction at ambient temperature.

-

Monitor the reaction by TLC or chiral HPLC/SFC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and its close analog, diethyl allylmalonate, under various conditions.

| Product | Method | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Diethyl allylmalonate | Classical C-Alkylation | K₂CO₃ | None | MeCN | 80 | 24 | ~91 | [3] |

| Diethyl allylmalonate | Tsuji-Trost Allylation | K₂CO₃ | Pd complex | DMF | 20 | 15 | - | [3] |

| This compound | Ir-Catalyzed Asymmetric Alkylation | NaHMDS | Ir/(P,olefin) complex | THF | 21 | - | 69 | [4] |

| Dimethyl cyclopropane-1,1-dicarboxylate | Phase-Transfer Catalysis | K₂CO₃ | TBAB | DMF/EDC | 110 | 3 | >98 (conversion) | [5] |

| Dimethyl 2-(2-oxocyclopentyl) malonate | Ionic Liquid | NaH | None | [EMIM]OTf | 70 | 6 | 79 | [6] |

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via classical C-alkylation.

Caption: A standard workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a testament to the enduring power and versatility of the malonic ester synthesis. From its historical roots in the 19th century to modern advancements in catalysis, the fundamental principles of enolate chemistry continue to provide a reliable pathway for the construction of this valuable synthetic intermediate. For researchers and drug development professionals, a thorough understanding of these methodologies, from classical C-alkylation to sophisticated asymmetric catalytic approaches, is crucial for the efficient and selective synthesis of target molecules. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including scale, cost, and the need for stereochemical control.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 6. article.sapub.org [article.sapub.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Allylation Using Dimethyl Allylmalonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the palladium-catalyzed allylation of nucleophiles using dimethyl allylmalonate as the allylating agent. This reaction proceeds via a decarboxylative pathway, offering a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds under neutral conditions. Such methodologies are of significant interest in pharmaceutical and fine chemical synthesis due to their high efficiency and functional group tolerance.

Introduction

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed substitution of allylic substrates with a wide range of nucleophiles.[1][2] A significant advancement in this area is the decarboxylative variant, where an allyl ester of a malonic acid derivative, such as this compound, serves as the electrophile.[3][4] This approach is particularly advantageous as it generates the nucleophile in situ through decarboxylation, avoiding the need for strong bases to pre-form enolates and proceeding under mild, neutral conditions.[2][4] The reaction is highly chemo-, regio-, and often stereoselective, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[5][6]

The general transformation involves the reaction of a nucleophile with this compound in the presence of a palladium(0) catalyst and a suitable ligand. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the nucleophile.

Reaction Mechanism: Decarboxylative Allylation

The currently accepted mechanism for the palladium-catalyzed decarboxylative allylation using a substrate like this compound is initiated by the coordination of the Pd(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition, leading to the formation of a π-allylpalladium(II) complex and the displacement of the malonate as a leaving group. Subsequent decarboxylation of the malonate generates a carbanionic nucleophile (enolate). This nucleophile then attacks the π-allyl ligand of the palladium complex, typically at the less substituted terminus, to form the new C-C bond and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.[2][7]

Caption: Catalytic cycle of palladium-catalyzed decarboxylative allylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from dimethyl malonate and an allyl halide. The following is a general procedure.

Materials:

-

Dimethyl malonate

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Celite

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dimethyl malonate (1.0 eq), anhydrous potassium carbonate (2.2 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Slowly add allyl bromide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid residue through a pad of Celite and wash the filter cake with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

Protocol 2: General Procedure for Palladium-Catalyzed Decarboxylative Allylation of a β-Keto Ester

This protocol describes a general method for the allylation of a β-keto ester using an allylic malonate derivative, which can be adapted for this compound.

Materials:

-

Allyl β-keto ester (e.g., allyl 2-methyl-1-oxocyclohexane-2-carboxylate) (1.0 eq)

-

Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2.5 mol%)

-

Ligand: (S)-t-Bu-PHOX or other suitable phosphine (B1218219) ligand (2-6 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, THF, or Dioxane)

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the ligand.

-

Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes to allow for catalyst formation.

-

Add the allyl β-keto ester substrate to the catalyst solution.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the substrate) and monitor the progress by TLC or GC-MS. The reaction is often accompanied by the evolution of CO₂.[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the α-allylated ketone.

Caption: A generalized workflow for the palladium-catalyzed decarboxylative allylation.

Quantitative Data Summary

The efficiency of the palladium-catalyzed decarboxylative allylation is influenced by several factors including the choice of catalyst, ligand, solvent, and the nature of the nucleophile and the allyl group. Below are tables summarizing typical reaction parameters.

Table 1: Influence of Ligand and Solvent on the Decarboxylative Allylation of an Allyl β-Keto Ester

| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6) | Toluene | 23 | 8 | >99 | 91 |

| 2 | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6) | Hexanes/Toluene (2:1) | 23 | 8 | >99 | 88 |

| 3 | Pd₂(dba)₃ (2.5) | (R)-Ph-PHOX (6) | Toluene | 23 | 12 | >99 | 85 |

| 4 | Pd₂(dba)₃ (2.5) | (S,S)-ANDEN (6) | 1,4-Dioxane | 23 | 24 | 95 | 83 |

Data adapted from representative decarboxylative allylation reactions of β-keto esters.[1][4]

Table 2: Substrate Scope for Decarboxylative Allylation of Various Nucleophiles

| Entry | Nucleophile Precursor (Substrate) | Allyl Source | Catalyst System | Solvent | Yield (%) |

| 1 | Allyl 2-methylcyclohexanone-2-carboxylate | Internal | Pd₂(dba)₃ / (S)-t-Bu-PHOX | Toluene | 95 |

| 2 | Allyl 2-phenylcyclohexanone-2-carboxylate | Internal | Pd₂(dba)₃ / (S)-t-Bu-PHOX | Toluene | 92 |

| 3 | Allyl 2-cyanopropanoate | Internal | Pd₂(dba)₃ / rac-BINAP | THF | 85 |

| 4 | Allyl 2-nitropropanoate | Internal | Pd(PPh₃)₄ | THF | 78 |

This table illustrates the versatility of the reaction with different nucleophiles generated in situ. Data compiled from various sources on decarboxylative allylation.[3][9]

Applications in Drug Development

The ability to form complex carbon frameworks under mild conditions makes palladium-catalyzed decarboxylative allylation a highly attractive method in drug discovery and development. This reaction can be employed for the late-stage functionalization of complex molecules and for the synthesis of key building blocks containing quaternary carbon centers, a common motif in bioactive compounds.[5][6] For example, this methodology has been applied to the synthesis of isoindolinone derivatives, which are present in a number of biologically active compounds.[5] The synthesis of enantioenriched spirocycles, which are of interest in medicinal chemistry, has also been achieved using this strategy.[4]

Caption: Relationship between decarboxylative allylation and drug development.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult the original literature for detailed procedures and characterization data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dimethyl Allylmalonate in the Tsuji-Trost Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction